molecular formula C5H3ClN4 B014466 6-Chloropurine CAS No. 87-42-3

6-Chloropurine

Cat. No.: B014466
CAS No.: 87-42-3
M. Wt: 154.56 g/mol
InChI Key: ZKBQDFAWXLTYKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropurine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . The reaction typically involves heating hypoxanthine under pressure with phosphoryl chloride and then adding water to the mixture .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified through crystallization from water .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chloropurine involves its interaction with specific molecular targets. For instance, its riboside derivative, this compound riboside, is phosphorylated to form nucleoside monophosphates, which can inhibit enzymes such as inosine monophosphate dehydrogenase . This inhibition affects the synthesis of nucleotides, thereby exerting its biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-7H-purine
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InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
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InChI Key

ZKBQDFAWXLTYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl
Source PubChem
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Molecular Formula

C5H3ClN4
Record name 6-chloropurine
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DSSTOX Substance ID

DTXSID00861673
Record name 6-Chloropurine
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Molecular Weight

154.56 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 6-Chloropurine
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CAS No.

87-42-3, 133762-83-1
Record name 6-Chloropurine
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Synthesis routes and methods I

Procedure details

In Step 1, 6-chloro-2-methyl-4,5-pyrimidinediamine is reacted with a benzaldehyde (3) to provide a 6-chloropurine (6), essentially as described in Scheme 1, Step 2, above. In Step 2, a 6-chloropurine (6) is reacted with a piperazine (5) to provide a piperazinyl purine (7) essentially as described in Scheme 1, Step 3, above.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

reacting hypoxanthine and phosphorus oxychloride in the presence of an organic base to form 6-chloropurine;
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Synthesis routes and methods IV

Procedure details

To 70 ml. of water there was added 36.4 g (0.19 mole) of 6-chloropurine hydrochloride with vigorous stirring. Initially a thick paste was formed; after mixing for a short time the paste thinned out. The solution was stirred for 15 minutes at -12° C. in an ice-methanol bath and the pH was adjusted to 6.7 with concentrated ammonium hydroxide. The product grew in large particles after neutralization. The mixture was placed in a refrigerator for one hour and then the yellow precipitate was collected by filtration. The filter cake was washed with 15 ml. of ice water and dried in a vacuum oven at 55° C. to give 25.9 g. (91% yield) of 6-chloropurine, λ max (H2O)=264 nm, ε=9.10×103.
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Yield
91%

Synthesis routes and methods V

Procedure details

To 15 ml of water there were added 5 g of 6-chloropurine methansulfonate with vigorous stirring. After stirring for 15 minutes at room temperature the mixture was allowed to stand in a freezer for 1 hour after which the light yellow precipitate which formed was collected by filtration. The filter cake was washed with 5 ml of ice water and dried in a vacuum oven at 55° C. to give 2.6 g (84% yield) of 6-chloropurine, λ max (H2O)=265 nm, ε=9.22×103.
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84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 6-Chloropurine acts as a prodrug, meaning it is metabolized in the body into its active form. One of its primary mechanisms of action is conversion to 6-thioinosinic acid (6-thioIMP). [] 6-thioIMP then inhibits purine nucleotide biosynthesis, ultimately interfering with DNA and RNA synthesis. [, ] This inhibition preferentially targets rapidly dividing cells, such as cancer cells. [, ]

A:

    • UV-Vis: λmax in methanol = 265 nm []
    • 1H NMR (DMSO-d6): δ 8.74 (s, 1H, H-8), 8.23 (s, 1H, H-2) []
    • 13C NMR (DMSO-d6): δ 152.2 (C-2), 151.8 (C-4), 151.1 (C-6), 142.1 (C-8), 131.2 (C-5) []

    A: this compound exhibits varying solubility depending on the solvent. It demonstrates higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) compared to water. [] This solubility difference is crucial for choosing appropriate solvents during chemical synthesis and formulation development.

    A: While not typically used as a catalyst itself, this compound serves as a vital starting material for synthesizing various biologically active compounds. It acts as an electrophile in various nucleophilic aromatic substitution reactions, enabling the introduction of different substituents at the 6-position of the purine ring. [, , , , ] This versatility makes it valuable in medicinal chemistry for developing novel therapeutics.

    ANone: Modifications to the this compound structure greatly influence its biological activity:

    • Substitution at the 6-position: Replacing chlorine with other groups like thiol (-SH), alkylthio (-SR), or amino (-NH2) significantly alters its pharmacological profile. [, , , ] These modifications can impact its metabolism, target affinity, and overall efficacy.
    • N9-Alkylation: Introducing alkyl groups at the N9 position of the purine ring can impact its antitumor and antiviral activity. [, ] The size and nature of the alkyl group can influence its interaction with enzymes and cellular targets.
    • Ribosylation: Attaching a ribose sugar to the N9 position yields this compound riboside, affecting its cellular uptake and metabolism. [] This modification can influence its conversion to active metabolites and subsequent biological activity.

    A: this compound is rapidly absorbed after administration and undergoes extensive metabolism. [] The liver plays a major role in its metabolism, leading to the formation of various metabolites, including 6-chlorouric acid and 6-thioinosinic acid. [, , ] Excretion occurs primarily through the urine, with a small portion eliminated in feces. []

    A:

    • In Vitro: this compound has shown efficacy against various cancer cell lines, including murine leukemias (L1210 and P388) and human breast carcinoma (MCF7). []
    • In Vivo: In animal models, this compound demonstrated activity against Sarcoma 180 ascites cells, inhibiting tumor growth. []

    ANone: Resistance to this compound can arise from various mechanisms, including:

    • Decreased uptake or increased efflux: Changes in cellular transport can limit drug accumulation within the cells, reducing its effectiveness. []
    • Altered metabolism: Mutations in enzymes responsible for this compound metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can lead to resistance. []

    A: this compound can cause a range of side effects, with myelosuppression (suppression of bone marrow activity) being the most common dose-limiting toxicity. [, ] Gastrointestinal disturbances, hepatotoxicity (liver damage), and an increased risk of infection are also possible adverse effects. [, ]

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